3-溴-2-氯-7-硝基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

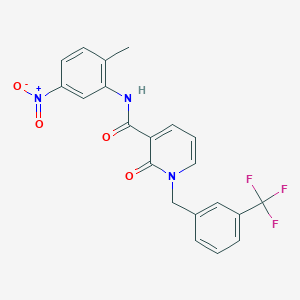

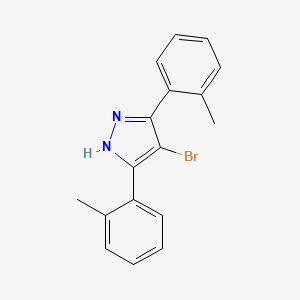

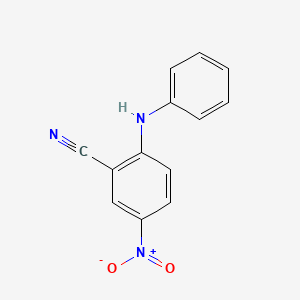

3-Bromo-2-chloro-7-nitroquinoline is a chemical compound with the molecular formula C9H4BrClN2O2 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromo-2-chloro-7-nitroquinoline, involves various methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More efficient methods that reduce reaction time and increase yield have also been developed . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-7-nitroquinoline is represented by the formula C9H4BrClN2O2 . The molecular weight of this compound is 287.50 .Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromo-2-chloro-7-nitroquinoline, are known to play an important role in the synthesis of imidazoquinolines derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-chloro-7-nitroquinoline include a molecular weight of 287.50 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用

合成中间体和方法

研究表明,卤代硝基喹啉衍生物,例如3-溴-2-氯-7-硝基喹啉,通常作为复杂分子合成中的关键中间体。例如,Lei等人(2015)讨论了2-(4-((6-溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈的合成,这是PI3K/mTOR抑制剂中的一个重要中间体,突出了溴硝基喹啉衍生物在药物化学中的作用(Lei et al.,2015)。类似地,Couch等人(2008)合成了一系列2-芳基-5-硝基喹啉作为生物还原活化的潜在前药系统,表明了硝基喹啉衍生物在前药开发中的用途(Couch et al., 2008)。

配体开发和配位化学

卤代喹啉,包括那些带有硝基的,经常被探索其在配位化学中作为配体的潜力。胡等人(2003)使用弗里德兰德方法证明了6-溴喹啉结合到新型螯合配体中,展示了溴喹啉衍生物在创建复杂配位化合物中的多功能性(胡等人,2003)。

新合成和化学转化

卤代硝基喹啉的独特反应性,例如3-溴-2-氯-7-硝基喹啉,促进了新的合成路线和转化。Lamberth等人(2014)在3-溴喹啉-6-醇的Skraup型合成中使用了2,2,3-三溴丙醛,证明了溴喹啉在有机化学中的合成效用(Lamberth et al.,2014)。

光敏保护基团

卤代喹啉,特别是那些带有溴和硝基的,可以在光化学中充当光敏保护基团。Fedoryak和Dore(2002)描述了基于8-溴-7-羟基喹啉的光敏保护基团的合成和光化学,说明了溴代羟基喹啉在受控光化学反应中的潜力(Fedoryak & Dore,2002)。

作用机制

While the specific mechanism of action for 3-Bromo-2-chloro-7-nitroquinoline is not explicitly mentioned in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

未来方向

Quinoline and its derivatives, including 3-Bromo-2-chloro-7-nitroquinoline, have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The future directions of research on quinoline derivatives are likely to focus on synthesizing functionalized quinoline derivatives and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

3-bromo-2-chloro-7-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-7-3-5-1-2-6(13(14)15)4-8(5)12-9(7)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMUURCEDXGFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Br)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B2853418.png)

![Ethyl oxo[(1-phenylethyl)amino]acetate](/img/structure/B2853419.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)

![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)